molecular formula C17H21N5OS B4455856 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4455856
M. Wt: 343.4 g/mol
InChI Key: PHKIPYULJXBXII-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines a triazole ring with a thiadiazole ring, which can contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-2-23-14-9-5-4-8-13(14)16-20-22-15(18-19-17(22)24-16)12-21-10-6-3-7-11-21/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKIPYULJXBXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using suitable reagents and conditions.

    Introduction of the Piperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinylmethyl group at position 3 undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous THF .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield (%)
AlkylationR-X, K₂CO₃DMF25–40°C65–78
AcylationR-COClTHF0–25°C52–68

Cycloaddition and Ring-Opening Reactions

The triazolo-thiadiazole system participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

  • With aryl nitrile oxides : Forms fused triazolo-oxadiazole derivatives at 80–100°C in toluene (yields: 70–85%) .

  • Ring-opening : Reacts with hydrazine hydrate in ethanol to generate thiosemicarbazide intermediates, critical for further functionalization .

Functionalization via Thiadiazole Ring

The thiadiazole moiety undergoes sulfur-specific reactions:

  • Oxidation : Treatment with H₂O₂/CH₃COOH produces sulfoxide derivatives, enhancing water solubility .

  • Thiol-disulfide exchange : Reacts with dithiols under microwave irradiation to form disulfide-linked dimers (confirmed by LC-MS) .

Condensation Reactions

The ethoxyphenyl group facilitates electrophilic aromatic substitution:

  • Nitration : With HNO₃/H₂SO₄ at 0–5°C, introduces nitro groups at the para-position relative to the ethoxy group .

  • Sulfonation : Reacts with chlorosulfonic acid to yield sulfonic acid derivatives, used for salt formation .

Catalytic Modifications

Microwave-assisted synthesis significantly enhances reaction efficiency:

  • Cyclocondensation : With α-bromoketones, completes in 15–20 minutes (vs. 8–12 hours conventionally), achieving 88–92% yields .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst produce biaryl derivatives .

Comparative Data :

MethodConventional Yield (%)Microwave Yield (%)
Cyclocondensation65–7585–92
Cross-coupling50–6078–85

Stability and Degradation

  • Acidic conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄ via ring-opening .

  • Thermal stability : Decomposes above 250°C, confirmed by TGA-DSC analysis .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, triazolothiadiazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s structure may allow it to interact with particular enzymes or receptors.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The ethoxy group in 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique properties, such as increased lipophilicity or altered electronic effects, compared to similar compounds with different substituents.

Biological Activity

The compound 6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on existing literature and research findings.

Structure and Properties

The compound features a complex structure that includes a triazole and thiadiazole moiety. Its molecular formula is C15H18N4SC_{15}H_{18}N_{4}S, indicating the presence of nitrogen and sulfur atoms which are crucial for its biological activity.

Anticonvulsant Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, derivatives of thiadiazoles have been evaluated for their efficacy in various seizure models. In studies where similar structures were tested, some compounds demonstrated protective indices comparable to established anticonvulsants like phenytoin and carbamazepine .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. The 2-amino-1,3,4-thiadiazole derivatives have been particularly noted for their ability to combat bacterial and fungal infections. Studies indicate that these compounds can serve as lead compounds for developing new antimicrobial agents due to their broad-spectrum efficacy against various pathogens .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been explored in several studies. For example, modifications to the thiadiazole ring have led to compounds that inhibit tumor growth in vitro and in vivo. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

The anti-inflammatory properties associated with thiadiazoles are significant as well. Some derivatives have shown the ability to reduce inflammation markers in experimental models. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance or diminish activity. For example:

  • Alkyl substitutions on nitrogen atoms have been linked to increased anticonvulsant potency.
  • Aromatic substitutions can enhance antimicrobial activity but may reduce overall efficacy if not properly optimized .

Case Studies

StudyFindings
Dogan et al., 2002Identified potent anticonvulsant activity in several thiadiazole derivatives with protective indices comparable to standard drugs .
Poveda et al., 2010Demonstrated that thiadiazole derivatives act as agonists at specific receptors involved in neuroprotection .
Recent ReviewHighlighted broad-spectrum antimicrobial activities of 1,3,4-thiadiazoles compared to traditional antibiotics .

Q & A

Q. What analytical approaches quantify degradation products under physiological conditions?

  • Answer: Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify degradation pathways (e.g., hydrolysis of the ethoxy group). Forced degradation (acid/alkali/oxidative stress) reveals susceptible sites, guiding prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-(2-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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